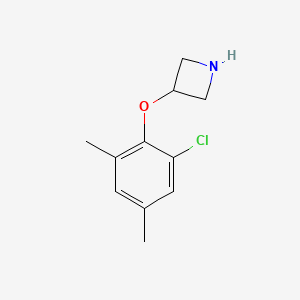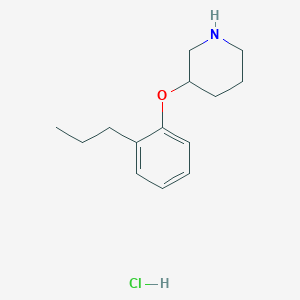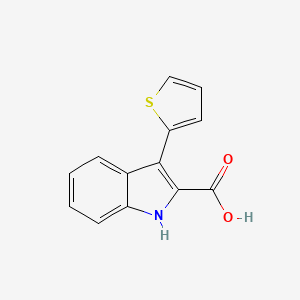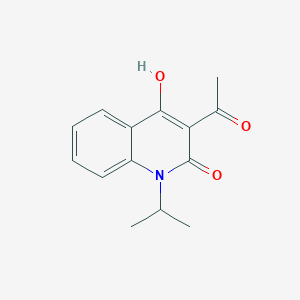
3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone
概要
説明
3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone is a quinolinone derivative. Quinolinones are a class of compounds known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, may exhibit unique properties due to its specific functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone typically involves the following steps:
Starting Materials: The synthesis may start with a quinoline derivative.
Acetylation: Introduction of the acetyl group at the 3-position.
Hydroxylation: Introduction of the hydroxyl group at the 4-position.
Isopropylation: Introduction of the isopropyl group at the 1-position.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of catalysts, specific solvents, and controlled reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group at the 4-position can undergo oxidation to form a ketone.
Reduction: The acetyl group at the 3-position can be reduced to an alcohol.
Substitution: The isopropyl group at the 1-position can be substituted with other alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, in the presence of a base.
Major Products
Oxidation: Formation of 3-acetyl-4-keto-1-isopropyl-2(1H)-quinolinone.
Reduction: Formation of 3-hydroxy-4-hydroxy-1-isopropyl-2(1H)-quinolinone.
Substitution: Formation of various alkyl-substituted quinolinones.
科学的研究の応用
3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone may have applications in:
Chemistry: As an intermediate in the synthesis of other complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible development as a pharmaceutical agent due to its quinolinone core.
Industry: Use in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone would depend on its specific biological target. Generally, quinolinones can interact with enzymes, receptors, or DNA, leading to various biological effects. The acetyl and hydroxyl groups may play a role in binding to active sites or interacting with other molecules.
類似化合物との比較
Similar Compounds
4-hydroxy-2(1H)-quinolinone: Lacks the acetyl and isopropyl groups.
3-acetyl-2(1H)-quinolinone: Lacks the hydroxyl and isopropyl groups.
1-isopropyl-2(1H)-quinolinone: Lacks the acetyl and hydroxyl groups.
Uniqueness
3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not seen in other quinolinone derivatives.
特性
IUPAC Name |
3-acetyl-4-hydroxy-1-propan-2-ylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-8(2)15-11-7-5-4-6-10(11)13(17)12(9(3)16)14(15)18/h4-8,17H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNKIEZLTTZRLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C(C1=O)C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801320550 | |
| Record name | 3-acetyl-4-hydroxy-1-propan-2-ylquinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801320550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819036 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
860649-18-9 | |
| Record name | 3-acetyl-4-hydroxy-1-propan-2-ylquinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801320550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



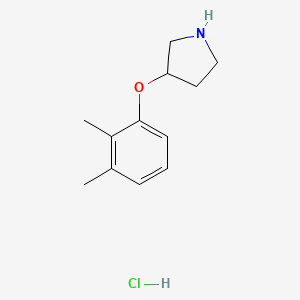
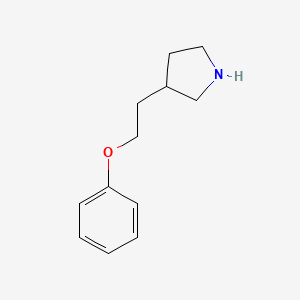

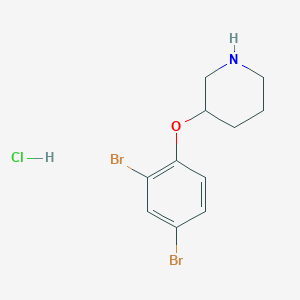

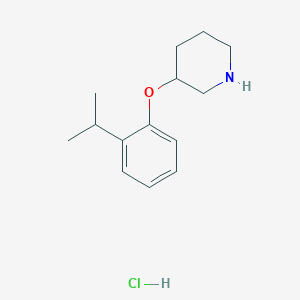
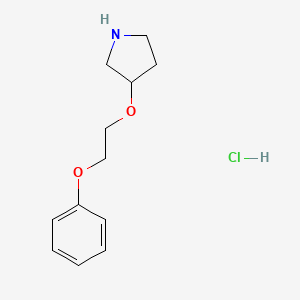
![3-[(2-Fluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1395407.png)
![3-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1395408.png)
![3-{2-[2-(Tert-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395410.png)
